molecular formula C9H13ClFN B8181899 (R)-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride

(R)-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride

Cat. No.: B8181899
M. Wt: 189.66 g/mol
InChI Key: OGCJBMKSZJSIIR-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride is a chiral amine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group attached to an ethanamine backbone, with a methyl group and a hydrochloride salt form. Its unique structure imparts specific chemical and biological properties, making it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chiral amine precursor.

    Fluorination: Introduction of the fluorine atom to the phenyl ring is achieved using electrophilic fluorination reagents.

    Reductive Amination: The key step involves the reductive amination of the fluorophenyl ketone with a suitable amine source under reducing conditions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of efficient catalysts, solvents, and reaction conditions to ensure high throughput and minimal waste.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include:

  • Fluorophenyl ketones or aldehydes (oxidation)
  • Secondary or tertiary amines (reduction)
  • Substituted fluorophenyl derivatives (substitution)

Scientific Research Applications

®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-(4-Fluorophenyl)piperidine hydrochloride
  • 4-Fluoroamphetamine
  • 4-Fluoromethamphetamine

Uniqueness

®-1-(4-Fluorophenyl)-N-methylethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the fluorophenyl group. This imparts distinct chemical and biological properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(1R)-1-(4-fluorophenyl)-N-methylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-7(11-2)8-3-5-9(10)6-4-8;/h3-7,11H,1-2H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCJBMKSZJSIIR-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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